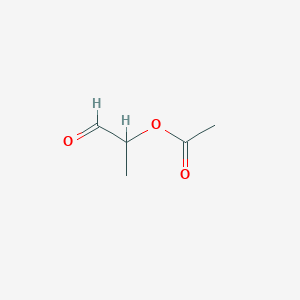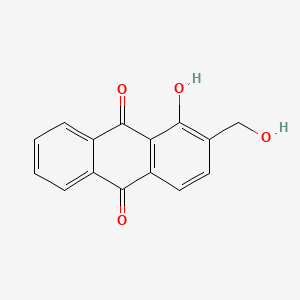
Digiferruginol
Descripción general
Descripción
Synthesis Analysis
The synthesis of Digiferruginol involves a series of chemical reactions that facilitate the formation of its complex structure. One notable method described involves the Marschalk reaction of 1-hydroxyanthraquinone to produce 1-hydroxy-2-methylanthraquinone. Subsequent treatment with N-bromosuccinimide and benzoyl peroxide leads to 1-hydroxy-2-bromomethylanthraquinone, which, upon reaction with AgNO3, yields Digiferruginol in quantitative yield (Chang & Lee, 1985).
Molecular Structure Analysis
The molecular structure of Digiferruginol is characterized by its anthraquinone backbone, which is crucial for its biological activity. The detailed synthesis process highlights the importance of specific functional groups in achieving the final compound's structure.
Chemical Reactions and Properties
Digiferruginol's chemical properties are influenced by its anthraquinone structure, contributing to its reactivity and potential biological activities. The described synthesis method showcases the compound's ability to undergo various chemical reactions, highlighting its versatility and potential for further chemical modifications.
Physical Properties Analysis
Although specific physical properties of Digiferruginol such as melting point, solubility, and crystalline structure are not detailed in the provided research, these characteristics are essential for understanding its behavior in different environments and applications. The synthesis and molecular structure provide some insights into its physical properties.
Chemical Properties Analysis
The chemical properties of Digiferruginol, derived from its molecular structure, suggest potential biological activities. The anthraquinone moiety, in particular, is known for its involvement in various biological processes, indicating Digiferruginol's potential for further research in biological and pharmacological applications.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Applications
- Antitumor Agents Synthesis : Digiferruginol has been synthesized for potential applications in antitumor treatments. The efficient synthesis of digiferruginol, alongside another compound, morindaparvin-B, has been described, emphasizing its potential role in cancer treatment (Chang & Lee, 1985).
Phytochemical Investigations
- Chemical Constituents from Damnacanthus officinarum : A study on Damnacanthus officinarum Huang led to the isolation of digiferruginol-11-O-β-gentiobioside, a new anthraquinone glycoside. This research demonstrates the phytochemical diversity of the Damnacanthus genus and suggests potential medicinal applications of digiferruginol (Yang et al., 2014).
Cytotoxic Properties
- Cytotoxic Antileukemic Anthraquinones : Digiferruginol was isolated and characterized from Morinda parvifolia as part of a study on cytotoxic anthraquinones. This highlights its potential use in leukemia treatment (Chang & Lee, 1984).
Applications in Antivirulence Drug Development
- Anti-Virulence Therapy Research : While not directly mentioning digiferruginol, research in the field of anti-virulence drug development, particularly against highly resistant pathogens like Pseudomonas aeruginosa, is relevant. Digiferruginol's potential role in this area could be an avenue for future research, given its phytochemical properties (Maura et al., 2016).
Anthraquinone Glycosides Research
- Anthraquinone Glycosides from Morinda citrifolia : The isolation of various anthraquinone glycosides, including digiferruginol derivatives, from Morinda citrifolia roots underlines the significance of digiferruginol in botanical and pharmacological studies (Kamiya et al., 2009).
Inhibition of Viral Activity
- Inhibitory Activity Against Viruses : A study on Chirita longgangensis var. hongyao found that digiferruginol exhibited weak inhibitory effects against porcine respiratory and reproductive syndrome virus (PRRSV), suggesting its potential application in antiviral therapies (Su et al., 2012).
Propiedades
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZCSQSSSAHDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40178818 | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Digiferruginol | |
CAS RN |
24094-45-9 | |
| Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Digiferruginol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Digiferruginol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



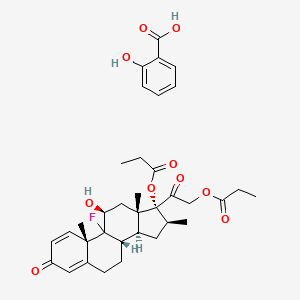
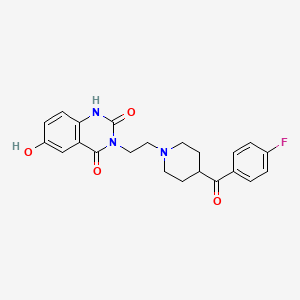
![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)
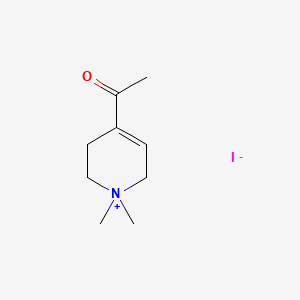
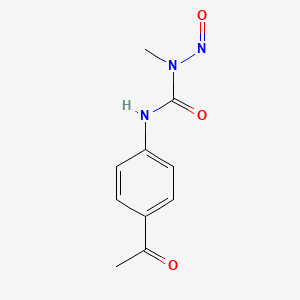
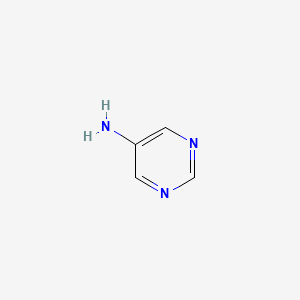
![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)
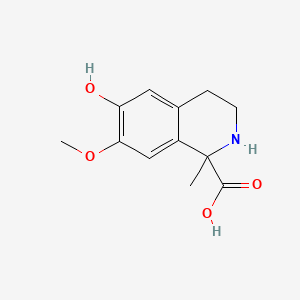
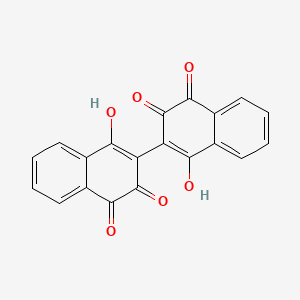
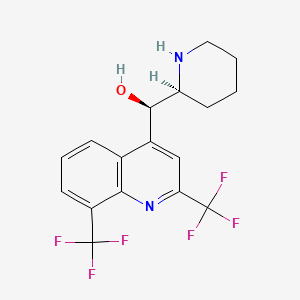
![1-[(2-Hydroxyethyl)amino]-4-methyl-9h-thioxanthen-9-one](/img/structure/B1217826.png)
![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1217829.png)
